Rilpivirine

Catalog No.
S548946
CAS No.
500287-72-9
M.F
C22H18N6
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rilpivirine

CAS Number

500287-72-9

Product Name

Rilpivirine

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile

Molecular Formula

C22H18N6

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+

InChI Key

YIBOMRUWOWDFLG-ONEGZZNKSA-N

SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N

Solubility

0.1mg/ml
Readily soluble in DSMO (> 50 mg/mL); moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0)

Synonyms

278, TMC, HCl, Rilpivirine, Hydrochloride, Rilpivirine, R278474, Rilpivirine, Rilpivirine HCl, Rilpivirine Hydrochloride, TMC 278, TMC-278, TMC278

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N

Description

The exact mass of the compound Rilpivirine is 366.15929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.1mg/mlin water, 9.4x10-2 mg/l at 25 °c (est)readily soluble in dsmo (> 50 mg/ml); moderately soluble in peg 400 (40 mg/ml). practically insoluble in water (20 mg/ml, ph 7.0). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clinical Trials and Efficacy Evaluation

Numerous clinical trials have established Rilpivirine's effectiveness in suppressing HIV viral load. A key study published in the Journal of the American Medical Association (JAMA) evaluated Rilpivirine in treatment-naive individuals. The research found that Rilpivirine, combined with tenofovir disoproxil fumarate (TDF) and emtricitabine (FTC), achieved high rates of viral suppression (HIV RNA < 50 copies/mL) after 48 weeks, comparable to other established first-line therapies.

Further research explores Rilpivirine's efficacy in treatment-experienced patients. Studies like the one published in BMC Infectious Diseases demonstrate successful viral load suppression when switching to Rilpivirine-based regimens, particularly for those experiencing central nervous system side effects from other NNRTIs []. These findings highlight Rilpivirine's potential role in optimizing treatment strategies for individuals who require a switch due to adverse effects.

Safety and Resistance Profile Research

Scientific research also focuses on Rilpivirine's safety profile and the development of potential drug resistance. Rilpivirine generally exhibits a favorable tolerability profile with fewer side effects compared to some other NNRTIs []. However, ongoing research continues to evaluate long-term safety and potential interactions with other medications.

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of human immunodeficiency virus (HIV) infection. It is marketed under various brand names, including Edurant and Rekambys, and represents a second-generation NNRTI, offering improved efficacy against HIV strains that exhibit resistance to first-generation NNRTIs. The chemical structure of rilpivirine is characterized by its diarylpyrimidine framework, which contributes to its unique binding properties and mechanism of action against the HIV reverse transcriptase enzyme .

Rilpivirine acts as a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme. It binds to a non-catalytic binding pocket on the reverse transcriptase, preventing the enzyme from converting viral RNA into DNA, a crucial step in HIV replication [].

Rilpivirine is generally well-tolerated, but common side effects include rash, headache, and nausea.

  • Toxicity

    In preclinical studies, rilpivirine exhibited low acute oral toxicity in animals []. However, long-term effects and potential carcinogenicity require further investigation.

  • Safety precautions

    As with any medication, consult a healthcare professional before using rilpivirine. Standard laboratory safety practices should be followed when handling the compound in research settings.

Rilpivirine's mechanism of action involves non-competitive inhibition of the reverse transcriptase enzyme, which is crucial for the replication of HIV. By binding to the NNRTI binding pocket of the enzyme, rilpivirine induces conformational changes that hinder its ability to synthesize viral DNA from RNA templates . This action effectively reduces viral load in patients with HIV.

Key Reactions:

  • Binding to Reverse Transcriptase: Rilpivirine binds to the NNRTI binding pocket, leading to inhibition of RNA-dependent DNA polymerase activity.
  • Metabolism: Rilpivirine is predominantly metabolized by cytochrome P450 enzymes, particularly CYP3A4, resulting in several hydroxylated metabolites that are further glucuronidated for excretion .

Rilpivirine exhibits high antiviral activity against both wild-type HIV-1 and certain resistant strains. Its efficacy is attributed to its structural flexibility, allowing it to adapt to mutations in the reverse transcriptase enzyme. This adaptability reduces the likelihood of resistance development compared to older NNRTIs .

Pharmacokinetics:

  • Absorption: Peak plasma concentrations are reached approximately 3-4 hours after oral administration.
  • Half-life: The biological half-life ranges from 34 to 55 hours for oral formulations and can extend up to 13-28 weeks for intramuscular injections .
  • Protein Binding: Rilpivirine is over 99% bound to plasma proteins, predominantly albumin .

The synthesis of rilpivirine involves a multi-step process. A notable method includes:

  • Synthesis of Intermediates:
    • The first step involves creating (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.
    • The second step synthesizes 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.
  • Final Reaction:
    • These intermediates undergo a nucleophilic substitution reaction in acetonitrile under reflux conditions, resulting in rilpivirine .

Recent advancements have introduced microwave-assisted synthesis techniques that improve yield and reduce reaction time significantly .

Rilpivirine is primarily used as part of combination antiretroviral therapy for HIV/AIDS. Its long half-life allows for less frequent dosing compared to other treatments, making it a favorable option for patients. It can be administered orally or via intramuscular injection, providing flexibility in treatment regimens .

Rilpivirine interacts with several medications due to its metabolism by CYP3A4. Co-administration with drugs that induce this enzyme (e.g., carbamazepine and rifampicin) can significantly reduce rilpivirine levels, compromising its efficacy. Additionally, proton pump inhibitors can affect its absorption due to increased gastric pH, leading to lower plasma concentrations .

Notable Interactions:

  • CYP3A4 Inducers: Reduce effectiveness.
  • Proton Pump Inhibitors: Decrease absorption.
  • Other Antiretrovirals: Careful monitoring required when used in combination therapies.

Rilpivirine shares similarities with other NNRTIs but exhibits unique characteristics that enhance its clinical utility.

Compound NameClassUnique Features
EtravirineNNRTIHigh potency against resistant strains; flexible structure.
NevirapineFirst-generation NNRTILower barrier to resistance; more side effects.
DelavirdineFirst-generation NNRTIRequires more frequent dosing; less effective against resistant strains.
EfavirenzFirst-generation NNRTICNS side effects; less effective against certain strains compared to rilpivirine.

Rilpivirine's structural flexibility and high protein binding contribute to its effectiveness against resistant HIV strains while maintaining a favorable safety profile compared to older agents .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Slightly yellow crystalline powder
White to off-white powde

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

366.15929460 g/mol

Monoisotopic Mass

366.15929460 g/mol

Heavy Atom Count

28

LogP

4.86
log Kow = 3.93 (est)

Appearance

Off-white to grey solid powder

Melting Point

241-243°C
242 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FI96A8X663

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (77.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (77.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (77.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Rilpivirine, in combination with other agents, is indicated for the treatment of HIV-1 infections in antiretroviral treatment-naive patients with HIV-1 RNA ≤100,000 copies/mL and CD4+ cell count >200 cells/mm3. The FDA combination therapy approval of rilpivirine and [dolutegravir] is indicated for adults and adolescents 12 years of age and older weighing at least 35 kg with HIV-1 infections whose virus is currently suppressed (< 50 copies/ml) on a stable regimen for at least six months, without a history of treatment failure and no known substitutions associated to resistance to any of the two components of the therapy. Rilpivirine in combination with [cabotegravir] is indicated as a complete regimen for the treatment of HIV-1 infection in adults and adolescents - ≥12 years old and weighing at least 35kg - to replace the current antiretroviral regimen in those who are virologically suppressed (HIV-1 RNA <50 copies/mL) on a stable antiretroviral regimen with no history of treatment failure and with no known or suspected resistance to either cabotegravir or rilpivirine.
FDA Label
Rekambys is indicated, in combination with cabotegravir injection, for the treatment of human immunodeficiency virus type 1 (HIV 1) infection in adults who are virologically suppressed (HIV-1 RNA < 50 copies/mL) on a stable antiretroviral regimen without present or past evidence of viral resistance to, and no prior virological failure with, agents of the NNRTI and INI class.
Edurant, in combination with other antiretroviral medicinal products, is indicated for the treatment of human immunodeficiency virus type 1 (HIV�1) infection in antiretroviral treatment�naïve patients 12 years of age and older with a viral load � 100,000 HIV�1 RNA copies/ml. , , As with other antiretroviral medicinal products, genotypic resistance testing should guide the use of Edurant. ,
Treatment of human immunodeficiency virus (HIV-1) infection

Livertox Summary

Rilpivirine is a nonnucleoside reverse transcriptase inhibitor used in combination with other antiretroviral agents in the therapy of human immunodeficiency virus (HIV) infection. Rilpivirine is associated with a low rate of transient serum aminotransferase elevations during therapy and has been implicated in rare cases of clinically apparent acute liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

HIV Reverse Transcriptase/antagonists & inhibitors
Due to ongoing neuropsychiatric adverse events in some efavirenz (EFV)-treated patients, a switch to an alternative non-nucleoside reverse transcriptase inhibitor may be considered. Rilpivirine (RPV) has been coformulated as a single-tablet regimen (STR) with emtricitabine/tenofovir disoproxil fumarate (FTC/TDF), and the components have demonstrated noninferior efficacy to EFV+FTC/TDF, good tolerability profile, and high adherence. After discontinuation, EFV has an extended inductive effect on cytochrome P450 (CYP) 3A4 that, after switching, may reduce RPV exposures and adversely impact clinical outcomes. This study examines the clinical implications of reduced RPV exposures with concomitant FTC/TDF and declining EFV exposures when patients, intolerant to EFV, switch from EFV/FTC/TDF to RPV/FTC/TDF. This 48-week, phase 2b, open-label, multicenter study evaluated the efficacy and safety of switching from EFV/FTC/TDF (>/= 3 months duration) to RPV/FTC/TDF. Virologic suppression (HIV-1 RNA <50 copies/mL), safety, and EFV and RPV pharmacokinetics were assessed. At weeks 12 and 24, all 49 dosed subjects remained suppressed on RPV/FTC/TDF. At week 48, 46 (93.9%) subjects remained suppressed and virologic failure occurred in 2/49 (4.1%) subjects with no emergence of resistance. EFV concentrations were above the 90th percentile for inhibitory concentration (IC90) for several weeks after EFV discontinuation, and RPV exposures were in the range observed in phase 3 studies by approximately 2 weeks post switch. No subjects discontinued the study due to an adverse event. Switching from EFV/FTC/TDF to RPV/FTC/ TDF was a safe, efficacious option for virologically suppressed HIV-infected patients with EFV intolerance wishing to remain on an STR.

Pharmacology

Ripivirine treatment produces a significant and effective reduction in the viral load based on the study of HIV-1 RNA copies per ml or immunologic changes by the determination of counts of CD4+ and CD8+ cells.[L1032] The combinantion therapy (ripivirine and dolutegravir) presented the same viral supression found in previous three-drug therapies without integrase strand transfer inhibitor mutations or rilpivirine resistance.[L1033]
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor. Rilpivirine is a diarylpyrimidine.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AR
J05AR19
J05AG05
J05AR08
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AG - Non-nucleoside reverse transcriptase inhibitors
J05AG05 - Rilpivirine

Mechanism of Action

Rilpivirine is a non-competitive NNRTI that binds to reverse transcriptase. Its binding results in the blockage of RNA and DNA- dependent DNA polymerase activities, like HIV-1 replication. It does not present activity against human DNA polymerases α, β and γ. Rilpivirine's flexible structure around the aromatic rings allows the adaptation to changes in the non-nucleoside RT binding pocket, reducing the likelihood of viral mutations conferring resistance.
Rilpivirine, a diarylpyrimidine nonnucleoside reverse transcriptase inhibitor (NNRTI), inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. Diarylpyrimidine NNRTIs (e.g., rilpivirine, etravirine) are capable of adapting to mutations in HIV-1 reverse transcriptase because of structural flexibility that allows for binding to the allosteric NNRTI binding pocket in a variety of conformations. Unlike other currently available NNRTIs, rilpivirine contains a cyanovinyl group that contributes to potency and maintains the drug's binding ability, despite the emergence of some resistance mutations.

Vapor Pressure

2.84X10-12 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

500287-72-9

Absorption Distribution and Excretion

Rilpivirine has a Tmax of 3-4 hours and has a mean AUC of 2235 ± 851 ng\*h/mL. A 25mg dose reaches a Cmax of 247 ng/mL in healthy subjects and 138.6 ng/mL in patients with HIV-1.
Rilpivirine is 85% eliminated in the feces and 6.1% eliminated in the urine. 25% of a dose is recovered in the feces as the unchanged parent drug, while <1% of a dose is recovered in the urine as the unchanged parent drug.
In HIV-1 patients, the apparent volume of distribution in the central compartment was 152-173 L.
In HIV-1 patients, the apparent total clearance is estimated to be 6.89-8.66 L/h.
After a single oral dose, an average of 85% of the dose is eliminated in feces (75% as metabolites) and 6% is eliminated in urine (only trace amounts as unchanged rilpivirine).
It is not known whether rilpivirine is distributed into human milk; however, the drug is distributed into milk in rats.

Metabolism Metabolites

Rilpivirine is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites M1, M2, M3, and M4. UGT1A1 glucuronidates the M2 metabolite to form M6, UGT1A4 glucuronidates rilpivirine to form M5, and an unknown UGT glucuronidates the M4 metabolite to form M7.
Rilpivirine is metabolized by the cytochrome P-450 (CYP) isoenzyme 3A.

Associated Chemicals

Rilpivirine hydrochloride; 700361-47-3

Wikipedia

Rilpivirine
Indophenol

Drug Warnings

Adverse effects of moderate or severe intensity and reported in 2% or more of patients receiving rilpivirine include depressive disorders, insomnia, headache, and rash. Increased serum AST and/or ALT concentrations (more than 2.5 times the upper limit of normal (ULN) were reported in 3-4% of patients receiving rilpivirine.
Rilpivirine should be used with caution and with increased monitoring for adverse effects in patients with severe renal impairment or end-stage renal disease since concentrations of the drug may be increased due to alterations in absorption, distribution, or metabolism.
Rilpivirine and the fixed combination containing rilpivirine, emtricitabine, and tenofovir (Complera) have not been studied in patients with severe hepatic impairment (Child-Pugh class C).
Experience in those 65 years of age and older is insufficient to determine whether they respond differently than younger adults. Dosage should be selected with caution because of age-related decreases in hepatic and/or renal function and potential for concomitant disease and drug therapy.
For more Drug Warnings (Complete) data for Rilpivirine (13 total), please visit the HSDB record page.

Biological Half Life

Rilpivirine has a terminal half-life of 34-55 hours.
The terminal elimination half-life of rilpivirine is approximately 50 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. E. G. Guillemont et al., World Intellectual Property Organization patent 03016306; eidem, United States of America patent 7125879 (2003, 2006 both to Janssen)

Interactions

Concomitant use of omeprazole and rilpivirine has resulted in decreased rilpivirine plasma concentrations and AUC. Concomitant use of other proton-pump inhibitors (e.g., esomeprazole, lansoprazole, pantoprazole, rabeprazole) also may result in decreased rilpivirine plasma concentrations. Concomitant use of rilpivirine and proton-pump inhibitors is contraindicated.
Concomitant use of famotidine and rilpivirine has resulted in decreased rilpivirine plasma concentrations and area under the concentration-time curve (AUC). Concomitant use of other histamine H2-receptor antagonists (e.g., cimetidine, nizatidine, ranitidine) also may result in decreased rilpivirine plasma concentrations. Rilpivirine and histamine H2-receptor antagonists should be used concomitantly with caution; histamine H2-receptor antagonists should be administered at least 12 hours before or at least 4 hours after rilpivirine.
Potential pharmacokinetic interaction with antacids such as aluminum hydroxide, calcium carbonate, or magnesium hydroxide (decreased plasma rilpivirine concentrations). Antacids and rilpivirine should be used concomitantly with caution; antacids should be administered at least 2 hours before or at least 4 hours after rilpivirine.
Rilpivirine is metabolized by the cytochrome P-450 (CYP) isoenzyme 3A. Concomitant use with drugs that induce CYP3A may result in decreased plasma rilpivirine concentrations and may result in possible loss of virologic response and development of resistance to rilpivirine or the nonnucleoside reverse transcriptase inhibitor (NNRTI) class. Concomitant use with drugs that inhibit CYP3A may result in increased plasma rilpivirine concentrations. When the recommended rilpivirine dosage (25 mg once daily) is used, it is unlikely to have clinically important effects on the pharmacokinetics of drugs that are metabolized by CYP isoenzymes.

Dates

Modify: 2023-08-15
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2: Institute for Quality and Efficiency in Health Care. Rilpivirine -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2012 Apr 12. Available from http://www.ncbi.nlm.nih.gov/books/NBK385641/ PubMed PMID: 27905736.
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